Tributyl(phenylethynyl)tin

Catalog No.
S752966
CAS No.
3757-88-8
M.F
C20H32Sn
M. Wt
391.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(phenylethynyl)tin

CAS Number

3757-88-8

Product Name

Tributyl(phenylethynyl)tin

IUPAC Name

tributyl(2-phenylethynyl)stannane

Molecular Formula

C20H32Sn

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3;

InChI Key

PYMPTRMDPJYTDF-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1

Homocoupling of Organostannanes:

Tributyl(phenylethynyl)tin serves as a substrate in the palladium-catalyzed homocoupling reaction of organostannanes, leading to the formation of biaryl compounds. These biaryl compounds possess various applications in the development of pharmaceuticals, functional materials, and organic electronics. [1]

Source

Synthesis of Enynals:

The compound plays a role in the preparation of diverse enynals. Enynals are organic molecules containing both an enol (C=C-OH) and an alkyne (C≡C) functional group. These enynals act as crucial intermediates in the synthesis of substituted benzene derivatives through nickel-catalyzed reactions. [2]

Source

Synthesis of β-Alkynylcorroles:

Tributyl(phenylethynyl)tin participates in a key synthetic step for the preparation of β-alkynylcorroles. Corroles are macrocyclic ligands similar to porphyrins, finding applications in various fields, including catalysis, photodynamic therapy, and artificial photosynthesis. The introduction of the alkyne moiety through tributyl(phenylethynyl)tin allows for further functionalization and tailoring of the corrole properties. [3]

Source

Tributyl(phenylethynyl)tin is an organotin compound with the molecular formula C20H32SnC_{20}H_{32}Sn and a molar mass of 391.16 g/mol. It features a tributyl tin moiety attached to a phenylethynyl group, making it a notable compound in various chemical applications. The compound is characterized by its ability to participate in multiple

  • Homocoupling Reactions: It acts as a substrate in palladium-catalyzed homocoupling reactions, which yield biaryl compounds. This reaction is significant for synthesizing complex organic molecules .
  • Cycloaddition Reactions: The compound can function as a dienophile in hetero [4+2] cycloaddition reactions, reacting with various 1,2,4-triazines.
  • Oxidation: Tributyl(phenylethynyl)tin can be oxidized to form tin oxides or other tin derivatives.

Tributyl(phenylethynyl)tin exhibits notable biological activity, particularly its toxicity profile. It has been classified as toxic if swallowed and can cause skin irritation. Such properties necessitate careful handling in laboratory settings . The biological implications of organotin compounds often extend to environmental concerns, as they can disrupt endocrine functions in aquatic organisms.

The synthesis of tributyl(phenylethynyl)tin typically involves the following steps:

  • Reaction with Phenylethyne: The compound is prepared by reacting two equivalents of phenylethyne with tributyltin chloride.
  • Hydrolysis: Following the initial reaction, hydrolysis is performed to yield tributyl(phenylethynyl)tin .

This method highlights the straightforward nature of its synthesis, making it accessible for laboratory use.

Tributyl(phenylethynyl)tin finds applications in various fields:

  • Organic Synthesis: Utilized as a reagent for synthesizing biaryl compounds and other organic molecules.
  • Material Science: Employed in the development of tin oxide thin films through atomic layer deposition techniques .
  • Chemical Research: Acts as a model compound for studying organotin chemistry and its reactivity patterns.

Interaction studies involving tributyl(phenylethynyl)tin primarily focus on its reactivity with other organic compounds and its biological effects. Research indicates that its interactions can lead to significant changes in chemical properties and biological activity, emphasizing the need for further studies on its environmental impact and safety profile.

Several compounds share structural similarities with tributyl(phenylethynyl)tin. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tributyl tin chlorideOrganotinCommon precursor for various organotin compounds
PhenylacetyleneAlkyneLacks tin; used in similar coupling reactions
Triethyl(phenylethynyl)tinOrganotinSimilar structure but with ethyl groups instead
Dibutyltin dichlorideOrganotinUsed in antifouling applications; different reactivity

Tributyl(phenylethynyl)tin is unique due to its specific combination of a tributyl group and a phenylethynyl moiety, which imparts distinct reactivity patterns not observed in simpler organotin compounds or other alkynes.

Tributyl(phenylethynyl)tin stands as a pivotal organotin compound in modern synthetic chemistry, distinguished by its unique structural features and diverse applications in carbon-carbon bond formation. This comprehensive analysis examines the synthetic methodologies employed in its preparation, focusing on organotin precursor strategies, palladium-mediated coupling protocols, homocoupling reactions, and industrial-scale production challenges.

Organotin Precursor Strategies

Tributyltin Hydride-Based Synthesis

The most widely employed synthetic approach for tributyl(phenylethynyl)tin involves the reaction of phenylacetylene with tributyltin hydride under palladium catalysis [1] . This methodology represents the cornerstone of modern organotin synthesis due to its exceptional selectivity and mild reaction conditions. The reaction proceeds through a well-established mechanism involving oxidative addition of the terminal alkyne to the palladium center, followed by transmetalation with the organotin hydride [1].

The optimal reaction conditions typically employ 1-5 mol% of palladium catalyst, with tetrakis(triphenylphosphine)palladium(0) being the most commonly used catalyst system [1] . Reaction temperatures range from 50-80°C, and the process is conducted under an inert atmosphere to prevent oxidative degradation of the organotin reagent. Yields consistently fall within the 70-85% range, making this approach highly attractive for both laboratory and potential industrial applications [1].

Tributyltin Chloride Precursor Route

An alternative synthetic strategy utilizes tributyltin chloride as the tin source, requiring the presence of a strong base to facilitate the coupling reaction [4]. This approach offers several advantages, including the enhanced stability of tributyltin chloride compared to its hydride counterpart, eliminating the need for stringent inert atmosphere conditions. The reaction typically employs sodium hydroxide or potassium hydroxide as the base, with reaction temperatures maintained at 60-100°C [4].

The mechanism involves initial deprotonation of the terminal alkyne, followed by nucleophilic substitution at the tin center. While yields are generally lower than the hydride-based approach (60-75%), the method offers practical advantages in terms of reagent handling and storage [4]. The process demonstrates excellent functional group tolerance, making it suitable for complex substrate transformations.

Tributyltin Oxide-Mediated Synthesis

The tributyltin oxide route represents a more economical approach, utilizing bis(tributyltin) oxide as the tin source [5] [6]. This methodology requires elevated temperatures (100-150°C) and extended reaction times but offers the advantage of not requiring additional catalysts or bases. The reaction proceeds through an initial coordination of the terminal alkyne to the tin center, followed by elimination of water to form the desired product [5] [6].

Despite the harsh reaction conditions, this approach yields 50-70% of the target compound and is particularly attractive for large-scale applications due to the lower cost of the tin precursor [5] [6]. The method has been successfully applied to the synthesis of various organotin compounds, including tributyl(phenylethynyl)tin derivatives with different substituents on the aromatic ring.

Grignard Reagent Methodology

The Grignard approach involves the reaction of phenylethynylmagnesium bromide with tributyltin chloride [7] [8]. This method offers high yields (65-80%) when proper precautions are taken to exclude moisture and oxygen. The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran at temperatures ranging from -78°C to room temperature [7] [8].

The mechanism follows a classical nucleophilic substitution pathway, with the Grignard reagent acting as a nucleophile attacking the electrophilic tin center. The method requires careful handling of the highly reactive organometallic reagents but provides excellent selectivity and reproducibility [7] [8]. The approach has been successfully scaled up for pilot plant operations, demonstrating its viability for industrial applications.

Transmetalation Strategies

Advanced transmetalation protocols utilize zinc or copper intermediates to facilitate the transfer of the phenylethynyl group to the tin center [8] [9]. These methods offer exceptional functional group tolerance and can be conducted under relatively mild conditions. The typical procedure involves the initial formation of a zinc or copper acetylide, followed by transmetalation with a tributyltin halide [8] [9].

The zinc-mediated approach typically employs zinc chloride and a base, with reaction temperatures maintained at 0-25°C [8] [9]. Copper-mediated protocols utilize copper(I) salts and can be conducted at room temperature with excellent regioselectivity. While yields are generally lower (45-65%) compared to other methods, the exceptional functional group tolerance makes these approaches valuable for complex substrate transformations [8] [9].

Palladium-Mediated Stille Coupling Protocols

Mechanistic Considerations

The palladium-catalyzed Stille coupling reaction represents the most versatile and widely applied method for carbon-carbon bond formation using tributyl(phenylethynyl)tin [10] [11] [12]. The mechanism involves a three-step catalytic cycle: oxidative addition of the organic electrophile to palladium(0), transmetalation with the organotin reagent, and reductive elimination to form the carbon-carbon bond [10] [11] [12].

The rate-determining step is typically the transmetalation process, which can be accelerated through the use of appropriate ligands and reaction conditions [12] [13]. Recent mechanistic studies have revealed that the reaction proceeds through a four-centered transition state, with the tin atom transferring the phenylethynyl group to palladium(II) intermediates [9]. This understanding has led to the development of more efficient catalytic systems and improved reaction protocols.

Catalyst Systems and Optimization

The choice of palladium catalyst significantly impacts the reaction efficiency and selectivity [11] [12] [13]. Tetrakis(triphenylphosphine)palladium(0) remains the most commonly employed catalyst, providing excellent activity across a wide range of substrates. However, recent developments have focused on the use of more electron-deficient ligands, such as tri(2-furyl)phosphine and triphenylarsine, which dramatically accelerate the coupling reaction [12] [13].

The catalyst loading typically ranges from 1-5 mol%, with higher loadings generally resulting in improved yields up to a threshold of approximately 5 mol% [11] [12]. Beyond this point, additional catalyst provides diminishing returns and may lead to increased side reactions. The optimal temperature range for most Stille coupling reactions is 80-100°C, balancing reaction rate with catalyst stability [11] [12] [13].

Solvent selection plays a crucial role in reaction success, with polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and N-methyl-2-pyrrolidone providing optimal results [11] [12]. The choice of solvent affects both the rate of transmetalation and the stability of the catalyst system. Recent studies have demonstrated that the addition of small amounts of water can accelerate the reaction, likely through facilitation of the transmetalation step [11] [12].

Substrate Scope and Limitations

The Stille coupling reaction demonstrates remarkable substrate tolerance, accommodating a wide range of organic electrophiles including aryl halides, vinyl halides, and acyl chlorides [10] [11] [14]. The reaction is particularly well-suited for the coupling of electron-deficient aryl bromides and iodides, which undergo rapid oxidative addition to palladium(0) [10] [11] [14].

The use of aryl chlorides as electrophiles requires more forcing conditions and specialized catalyst systems [15] [16]. Recent advances in catalyst design have enabled the coupling of activated aryl chlorides under mild conditions, although electron-rich aryl chlorides remain challenging substrates [15] [16]. The reaction demonstrates excellent chemoselectivity, with other functional groups such as esters, amides, and nitriles remaining intact under the reaction conditions [10] [11] [14].

Limitations of the Stille coupling include the formation of homocoupled products from the organotin reagent, particularly under oxidative conditions [17]. This side reaction can be minimized through careful control of reaction atmosphere and the use of appropriate catalyst systems. Additionally, the removal of toxic organotin by-products remains a significant challenge, requiring specialized workup procedures [17].

Advanced Coupling Protocols

Recent developments in Stille coupling methodology have focused on the development of more sustainable and efficient protocols [18] [19] [20]. The "tin-catalytic" approach represents a significant advancement, utilizing catalytic amounts of organotin reagents rather than stoichiometric quantities. This methodology involves the in situ generation of organotin reagents through hydrostannylation reactions, followed by coupling with organic electrophiles [18] [19] [20].

The protocol typically employs trimethyltin chloride as the tin source, with polymethylhydrosiloxane serving as the reducing agent [18] [19] [20]. The reaction sequence can be conducted in a single pot, dramatically reducing the amount of tin waste generated. Yields comparable to traditional Stille coupling reactions are achieved while reducing tin consumption by up to 94% [18] [19] [20].

Fluoride-mediated protocols represent another significant advancement, utilizing the enhanced reactivity of organotin fluorides compared to their chloride counterparts [21]. The approach involves the in situ generation of organotin fluorides through treatment with potassium fluoride, followed by coupling with organic electrophiles. This methodology offers shortened reaction times and improved safety profiles compared to traditional protocols [21].

Homocoupling Reactions for Biaryl Synthesis

Mechanistic Pathways

The palladium-catalyzed homocoupling of tributyl(phenylethynyl)tin provides access to symmetrical biaryl compounds through carbon-carbon bond formation [22] [23] [24]. The mechanism differs significantly from cross-coupling reactions, requiring the presence of an oxidant to regenerate the palladium(0) catalyst after each catalytic cycle [22] [23] [24].

The reaction proceeds through initial oxidative addition of the organotin reagent to palladium(0), followed by transmetalation with a second molecule of the organotin compound [23] [24]. The resulting diorganopalladium(II) intermediate undergoes reductive elimination to form the biaryl product and palladium(0), which is subsequently reoxidized by the oxidant to continue the catalytic cycle [22] [23] [24].

The choice of oxidant significantly impacts the reaction efficiency and selectivity [22] [23] [24]. Molecular oxygen represents the most environmentally benign oxidant, providing excellent results when used in conjunction with appropriate catalyst systems. Alternative oxidants include benzoquinone, tert-butyl hydroperoxide, and copper(II) salts, each offering distinct advantages in terms of reactivity and selectivity [22] [23] [24].

Catalyst Systems for Homocoupling

The development of efficient catalyst systems for homocoupling reactions has focused on the use of electron-deficient ligands that facilitate both oxidative addition and reductive elimination steps [23] [24]. Iminophosphine ligands have emerged as particularly effective, providing exceptional activity in the homocoupling of various organotin reagents [23] [24].

The palladium-iminophosphine catalyst system demonstrates remarkable efficiency, enabling homocoupling reactions to proceed at room temperature with excellent yields [23] [24]. The catalyst is believed to operate through a unique mechanism involving initial coordination of the organotin reagent to the palladium center, followed by oxidative addition. This pathway contrasts with the traditional mechanism and provides enhanced reactivity [23] [24].

Bimetallic catalyst systems incorporating both palladium and copper have shown exceptional performance in homocoupling reactions [12] [25]. The copper co-catalyst facilitates the oxidation of palladium(0) to palladium(II), enabling the use of milder oxidants and improving overall reaction efficiency. These systems demonstrate superior selectivity and can operate under ambient conditions [12] [25].

Reaction Optimization

The optimization of homocoupling reactions requires careful consideration of multiple parameters including catalyst loading, oxidant selection, temperature, and reaction atmosphere [22] [23] [24]. The catalyst loading typically ranges from 2-10 mol%, with higher loadings generally required compared to cross-coupling reactions due to the need for catalyst turnover [22] [23] [24].

Temperature optimization reveals that most homocoupling reactions proceed optimally at 60-100°C, balancing reaction rate with catalyst stability [22] [23] [24]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and reduced selectivity. The reaction atmosphere must be carefully controlled, with some systems requiring inert conditions while others benefit from the presence of oxygen [22] [23] [24].

Solvent selection plays a crucial role in reaction success, with polar aprotic solvents generally providing optimal results [22] [23] [24]. Dimethylformamide, N-methyl-2-pyrrolidone, and acetonitrile have all been successfully employed, with the choice depending on the specific catalyst system and substrate requirements. The addition of co-solvents can sometimes improve reaction efficiency by enhancing catalyst solubility or substrate reactivity [22] [23] [24].

Substrate Scope and Applications

The homocoupling of tributyl(phenylethynyl)tin provides access to a diverse range of biaryl compounds with applications in materials science and pharmaceutical chemistry [22] [26] [24]. The reaction demonstrates excellent compatibility with various functional groups, including esters, ethers, and halides, making it suitable for the synthesis of complex molecules [22] [26] [24].

The methodology has been successfully applied to the synthesis of conjugated polymers for organic electronics applications [22] [26]. The ability to form carbon-carbon bonds under mild conditions makes the approach particularly attractive for the synthesis of materials that are sensitive to harsh reaction conditions. The reaction can be conducted in the presence of other polymerizable functionalities, enabling the synthesis of complex macromolecular architectures [22] [26].

Recent applications have focused on the synthesis of pharmaceutically relevant biaryl compounds [22] [26] [24]. The methodology provides access to substituted biphenyls that serve as key intermediates in the synthesis of various drug candidates. The mild reaction conditions and excellent functional group tolerance make the approach particularly valuable for late-stage functionalization of complex molecules [22] [26] [24].

Industrial-Scale Production Challenges

Economic Considerations

The industrial production of tributyl(phenylethynyl)tin faces significant economic challenges related to raw material costs, catalyst expenses, and waste management [27] [28] [29]. The cost of tin precursors represents a major component of the overall production cost, with tributyltin chloride and tributyltin oxide being the most economically viable starting materials [27] [28] [29].

Catalyst costs pose another significant challenge, with palladium representing a substantial portion of the overall production expenses [27] [28] [29]. The development of more efficient catalytic systems that operate at lower loadings or utilize less expensive metals represents a key area of research. Catalyst recovery and recycling protocols are essential for industrial viability, with typical recovery rates ranging from 85-95% [27] [28] [29].

The production of organotin compounds on an industrial scale requires specialized facilities capable of handling toxic materials safely [28] [30] [29]. The infrastructure requirements include specialized ventilation systems, containment equipment, and waste treatment facilities. These requirements significantly increase the capital investment needed for industrial production [28] [30] [29].

Purification and Separation Challenges

The purification of tributyl(phenylethynyl)tin from reaction mixtures presents significant technical challenges due to the similar physical properties of organotin compounds [31] [32] [33]. Traditional distillation methods are often ineffective due to the thermal instability of the products and the formation of decomposition products at elevated temperatures [31] [32] [33].

Chromatographic separation methods have been developed for laboratory-scale purification, but scaling these approaches to industrial levels presents significant challenges [31] [33]. The use of specialized stationary phases containing potassium carbonate or potassium fluoride has shown promise for removing organotin impurities, but the cost and complexity of these systems limit their industrial applicability [31] [33].

Reactive distillation techniques offer potential solutions for industrial-scale purification [32]. These methods combine reaction and separation processes in a single unit operation, reducing capital costs and improving efficiency. The approach has been successfully demonstrated for the purification of tributyltin chloride from complex mixtures containing dibutyltin dichloride and other impurities [32].

Waste Management and Recycling

The management of organotin waste represents a critical challenge in industrial production [28] [30] [34]. The compounds are persistent in the environment and can bioaccumulate in living organisms, requiring specialized disposal methods. Incineration at high temperatures (>1000°C) is often required to ensure complete destruction of the compounds [28] [30] [34].

Recycling protocols offer potential solutions for reducing waste generation and improving the economic viability of industrial production [28] [30] [34]. The conversion of organotin waste to useful starting materials through chemical transformation has been demonstrated on a laboratory scale. However, the development of economically viable recycling processes remains a significant challenge [28] [30] [34].

Green chemistry approaches are being developed to minimize the environmental impact of organotin production [28] [30] [34]. These approaches focus on the use of less toxic reagents, more efficient catalytic systems, and improved waste management practices. The development of biodegradable organotin compounds represents a promising area of research that could address many of the environmental concerns associated with traditional organotin chemistry [28] [30] [34].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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